molecular formula C7H12Cl2N2O3 B14503824 N-[Bis(2-chloroethyl)carbamoyl]glycine CAS No. 63791-66-2

N-[Bis(2-chloroethyl)carbamoyl]glycine

Cat. No.: B14503824
CAS No.: 63791-66-2
M. Wt: 243.08 g/mol
InChI Key: WFLHIJABWIQFFB-UHFFFAOYSA-N
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Description

N-[Bis(2-chloroethyl)carbamoyl]glycine is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine It is characterized by its molecular structure, which includes two chloroethyl groups attached to a carbamoyl group, which is further bonded to a glycine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[Bis(2-chloroethyl)carbamoyl]glycine typically involves the reaction of glycine with bis(2-chloroethyl)carbamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Glycine} + \text{Bis(2-chloroethyl)carbamoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[Bis(2-chloroethyl)carbamoyl]glycine undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glycine and other by-products.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products include substituted carbamoyl derivatives.

    Hydrolysis: Products include glycine and other hydrolyzed fragments.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[Bis(2-chloroethyl)carbamoyl]glycine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[Bis(2-chloroethyl)carbamoyl]glycine involves its interaction with molecular targets such as proteins and enzymes. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein structure and function. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

  • N,N-Bis(2-chloroethyl)carbamoyl chloride
  • Bis(2-chloroethyl)amine
  • N,N-Bis(2-chloroethyl)urea

Comparison: N-[Bis(2-chloroethyl)carbamoyl]glycine is unique due to its glycine moiety, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

63791-66-2

Molecular Formula

C7H12Cl2N2O3

Molecular Weight

243.08 g/mol

IUPAC Name

2-[bis(2-chloroethyl)carbamoylamino]acetic acid

InChI

InChI=1S/C7H12Cl2N2O3/c8-1-3-11(4-2-9)7(14)10-5-6(12)13/h1-5H2,(H,10,14)(H,12,13)

InChI Key

WFLHIJABWIQFFB-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N(CCCl)C(=O)NCC(=O)O

Origin of Product

United States

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